[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine
Description
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine is a substituted imidazole derivative characterized by a 4-chlorobenzyl group attached to the nitrogen atom of the imidazole ring and a methanamine (-CH2NH2) substituent at the 4-position (Figure 1).
The synthesis of this compound and its derivatives typically involves alkylation or substitution reactions. For example, and highlight its commercial availability (albeit discontinued), with molecular formula C11H12ClN3 and molecular weight 221.69 g/mol. Structural analogs, such as [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine (CAS: 1368443-65-5, MolWeight: 266.14), differ only in halogen substitution (Br vs. Cl) .
Structure
3D Structure
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPCBOCKXJIBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of various cellular processes, including metabolism, gene transcription, cell cycle progression, and cytoskeletal rearrangement.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity. This interaction could potentially alter the function of these proteins, thereby influencing the cellular processes they regulate.
Biochemical Pathways
Given its targets, it is likely to influence pathways regulated by camp-dependent protein kinases. These could include pathways involved in cell growth, cell differentiation, and other cellular responses to external stimuli.
Result of Action
Given its targets, it may influence various cellular processes regulated by cAMP-dependent protein kinases. These could include changes in cell growth, cell differentiation, and cellular responses to external stimuli.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the photophysical properties of similar compounds.
Biological Activity
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine, a compound characterized by its imidazole ring and chlorobenzyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by case studies and relevant research findings.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 221.69 g/mol
- CAS Number : 1368703-57-4
The compound's structure includes a chlorinated benzyl group attached to an imidazole ring, which is known for its role as a pharmacophore in various bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The imidazole ring can form hydrogen bonds and participate in π-π interactions, enhancing binding affinity to target receptors or enzymes. The presence of the chlorobenzyl group may influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds with chlorinated phenyl substitutions showed reduced viability in A549 lung cancer cells, indicating enhanced anticancer activity compared to non-chlorinated analogs .
Antibacterial and Antifungal Properties
The antibacterial activity of imidazole derivatives has been well-documented. Preliminary screenings indicate that compounds similar to this compound exhibit activity against Gram-positive and Gram-negative bacteria. For instance, a related imidazole compound demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Screening
A recent study synthesized several imidazole derivatives, including those based on this compound. The compounds were tested against multiple cancer cell lines, revealing that certain substitutions significantly enhanced cytotoxic effects. The most potent derivative reduced cell viability by over 60% at low concentrations (IC50 values in the micromolar range) .
Study 2: Antibacterial Evaluation
In vitro tests evaluated the antibacterial properties of imidazole derivatives against common pathogens. Results indicated that specific structural modifications, particularly the inclusion of halogens like chlorine, correlated with increased antibacterial potency. The study found that compounds with chlorinated groups had lower MIC values compared to their non-chlorinated counterparts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Chlorobenzyl + Imidazole | Anticancer, Antibacterial |
| [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine | Fluorobenzyl + Imidazole | Anticancer |
| [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine | Bromobenzyl + Imidazole | Anticancer |
This table illustrates how variations in substituents on the benzyl group can influence biological activity, highlighting the importance of chemical structure in drug design.
Scientific Research Applications
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine, also referred to as C11H12ClN3, is a chemical compound with potential applications in scientific research . This document aims to consolidate available information regarding its applications, based on the provided search results.
Scientific Research Applications
While specific case studies and comprehensive data tables directly focusing on the applications of "this compound" are not detailed in the search results, the information provided allows for the inference of its potential use in various scientific research areas.
- As a Precursor in Synthesis: The search results highlight the use of imidazole derivatives as precursors in the synthesis of various compounds . For example, (1H-Imidazol-4-yl)methanamine hydrochloride, a related compound, is used in the synthesis of N-[(1H-Imidazol-4-yl)methyl]-1H-indole-3-carboxamide hydrochloride . Similarly, it is used in the synthesis of methyl (S)-2-[3-(1H-imidazol-4-yl-methyl)ureido] . "this compound" could potentially serve as a building block in synthesizing more complex molecules with specific properties .
- Inhibitor Development: this compound is related to the synthesis of Ethyl 1-(4-chlorobenzyl)-1H-imidazole-2-carboxylate, which was used in developing Indole-2-carboxamide Inhibitors .
- Anticancer Agent Research: Imidazole derivatives have been recognized for anticancer activities . The study of thiadiazole-imidazole derivatives revealed moderate to high anticancer activity against a liver carcinoma cell line, suggesting that compounds containing the imidazole moiety could be further explored as potential anticancer agents . Therefore, "this compound" might be a candidate in the development of novel anticancer agents .
Data Table
While the search results do not contain a direct data table for "this compound", the following table summarizes the potential research areas based on the applications of related compounds:
Comparison with Similar Compounds
Key Compounds :
- [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine
- [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine
- [1-(3,4-Dichlorophenyl)-1H-imidazol-4-yl]methanamine
Structural and Physicochemical Differences :
| Property | Chloro Derivative | Bromo Derivative | 3,4-Dichloro Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 221.69 | 266.14 | 256.13 |
| Halogen Position | 4-Cl on benzyl | 4-Br on benzyl | 3,4-Cl on phenyl |
| Purity | 95% | 95% | 97% |
Impact of Halogen Substitution :
- Crystal Packing : demonstrates that replacing Cl with Br in imidazole-4-imines increases unit cell parameters (e.g., a-axis: 7.9767 Å for Cl vs. 8.0720 Å for Br) due to larger atomic radius of Br. Both derivatives exhibit similar dihedral angles (~56°) between phenyl planes, indicating conserved molecular twist .
- Reactivity : Brominated analogs may exhibit slower reaction kinetics in nucleophilic substitutions due to stronger C-Br bonds compared to C-Cl.
Imidazole-Substituted Methanamine Derivatives
Key Compounds :
Key Observations :
- Lower synthetic yields (e.g., 23% for 27f vs. 80% for pyridin-4-yl derivatives in ) suggest steric or electronic challenges in imidazole-containing intermediates .
Imidazole-Benzylamine Derivatives in Crystal Engineering
Key Study: compares (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) and its bromo analog (2). Both form triclinic crystals (space group P-1) with Z’=2. Weak interactions (C–H⋯N and π–π stacking) dominate packing, highlighting the robustness of halogen-agnostic frameworks. The chloro derivative’s smaller unit cell volume (1,436.5 ų vs. 1,472.3 ų for Br) reflects tighter packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
